molecular formula C9H9NOS B289907 1H-isothiochromen-4(3H)-one oxime

1H-isothiochromen-4(3H)-one oxime

Cat. No. B289907
M. Wt: 179.24 g/mol
InChI Key: AXHKOOVWXLLLFD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-isothiochromen-4(3H)-one oxime is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique structure that allows it to interact with biological systems in a variety of ways. In

Scientific Research Applications

1H-isothiochromen-4(3H)-one oxime has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antitumor, and antioxidant properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1H-isothiochromen-4(3H)-one oxime is complex and not yet fully understood. It is believed that this compound interacts with biological systems through a variety of mechanisms, including the inhibition of enzymes and the modulation of gene expression. Additionally, it has been shown to possess free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
1H-isothiochromen-4(3H)-one oxime has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess antimicrobial activity against a wide range of bacterial and fungal species. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-isothiochromen-4(3H)-one oxime in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied and its properties are well understood. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are many potential future directions for research on 1H-isothiochromen-4(3H)-one oxime. One area of interest is the development of new therapeutic applications for this compound, particularly in the field of neurology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems. Finally, research on the toxicity and safety of this compound is also needed to ensure its safe use in medical applications.

Synthesis Methods

The synthesis of 1H-isothiochromen-4(3H)-one oxime is a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate. The resulting product is then oxidized to form the desired compound. This reaction can be carried out under mild conditions and yields a high purity product.

properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(NZ)-N-(1H-isothiochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NOS/c11-10-9-6-12-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9+

InChI Key

AXHKOOVWXLLLFD-MDZDMXLPSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=N/O)/CS1

SMILES

C1C2=CC=CC=C2C(=NO)CS1

Canonical SMILES

C1C2=CC=CC=C2C(=NO)CS1

Origin of Product

United States

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